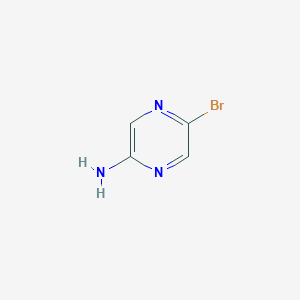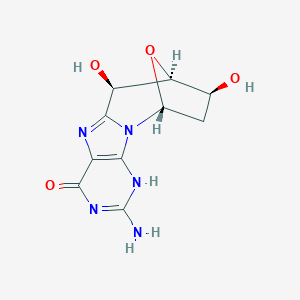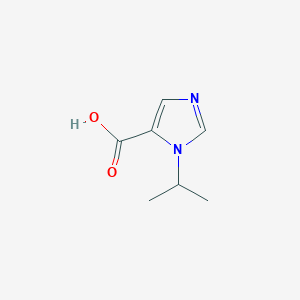
2-Amino-5-bromopyrazine
描述
2-Amino-5-bromopyrazine, with the chemical formula C4H4BrN3, is a compound known for its applications in various chemical processes. This pale yellow solid, also referred to as 5-Bromo-2-pyrazinamine, is characterized by its amino and bromine functional groups .
准备方法
2-Amino-5-bromopyrazine can be synthesized through various methods. One common synthetic route involves the bromination of aminopyrazine. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.
In industrial production, the compound can be synthesized using a continuous flow process, which allows for better control over reaction conditions and scalability . This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
化学反应分析
2-Amino-5-bromopyrazine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives. Common reagents used in these reactions include alkyl halides and acyl chlorides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively .
科学研究应用
2-Amino-5-bromopyrazine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Amino-5-bromopyrazine involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-Amino-5-bromopyrazine can be compared with other similar compounds, such as 2-Amino-5-bromopyridine, 2,5-Dibromopyrazine, and 2-Amino-5-bromopyrimidine .
2-Amino-5-bromopyridine: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
2,5-Dibromopyrazine: This compound contains two bromine atoms and is used in the synthesis of more complex pyrazine derivatives.
2-Amino-5-bromopyrimidine: This compound has a pyrimidine ring and is used in the synthesis of pharmaceuticals and other organic molecules.
The uniqueness of this compound lies in its specific combination of amino and bromine functional groups, which provide a versatile platform for various chemical transformations and applications .
属性
IUPAC Name |
5-bromopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRTXVSBTPCDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344794 | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-71-3 | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-5-bromopyrazine act as a corrosion inhibitor for steel?
A1: While the exact mechanism is not fully elucidated in the provided research, theoretical studies suggest this compound [] and other substituted pyrazine derivatives can adsorb onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Density Functional Theory (DFT) calculations indicate this adsorption likely occurs through the interaction of the molecule's electron-rich areas (high electron density) with the iron atoms on the steel surface.
Q2: What computational methods have been employed to study this compound?
A2: Researchers have utilized DFT calculations to investigate the properties of this compound relevant to its potential as a corrosion inhibitor []. These calculations provide insights into the molecule's electronic structure, including HOMO/LUMO energies, dipole moment, and other parameters related to its reactivity and interaction with metal surfaces. Additionally, Molecular Dynamics (MD) simulations have been employed to model the binding energies and interactions of the molecule with the iron (Fe) surface at the atomic level [].
Q3: Can this compound be used in cross-coupling reactions?
A3: Yes, this compound has been successfully utilized in palladium-catalyzed cross-coupling reactions, specifically Suzuki reactions []. The bromine atom acts as a leaving group, allowing for the introduction of various aryl or heteroaryl groups at the 5-position of the pyrazine ring. This reaction provides a valuable tool for synthesizing a diverse range of substituted pyrazines with potentially useful properties.
Q4: Are there alternative synthetic routes to access substituted pyrazines from this compound?
A4: Research indicates that this compound can be transformed into 2-amino-5-cyanopyrazine via palladium-catalyzed cyanation []. This reaction replaces the bromine atom with a cyano group, offering another route to diversify the 5-position of the pyrazine ring. Such cyano-substituted pyrazines can serve as valuable intermediates in the synthesis of more complex molecules.
Q5: Has the solubility of this compound been studied?
A5: Yes, the solubility of this compound has been investigated in various solvent systems, including methanol, ethanol, isopropanol, propylene glycol plus water, and 10 pure solvents at different temperatures []. Understanding the solubility profile of this compound is crucial for optimizing reaction conditions in organic synthesis and for developing potential formulations if it were to be considered for applications like corrosion inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)



![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)






